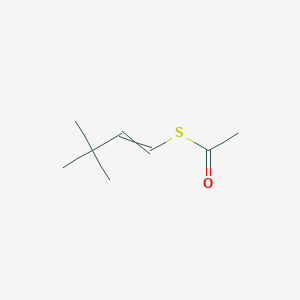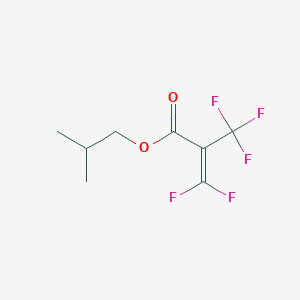
2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 2-methylpropyl alcohol with 3,3-difluoro-2-(trifluoromethyl)prop-2-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems helps in maintaining consistent reaction conditions and optimizing production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include various fluorinated compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with various substrates, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic attack and electrophilic addition, which are critical in its chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Similar in structure but differs in functional groups.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: Contains a hydroxyl group instead of an ester group
Uniqueness
2-Methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is unique due to its combination of difluoro and trifluoromethyl groups, which impart distinct chemical properties. Its reactivity and stability make it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
62935-24-4 |
|---|---|
Formule moléculaire |
C8H9F5O2 |
Poids moléculaire |
232.15 g/mol |
Nom IUPAC |
2-methylpropyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H9F5O2/c1-4(2)3-15-7(14)5(6(9)10)8(11,12)13/h4H,3H2,1-2H3 |
Clé InChI |
NPGRJORYSSPGER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C(=C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



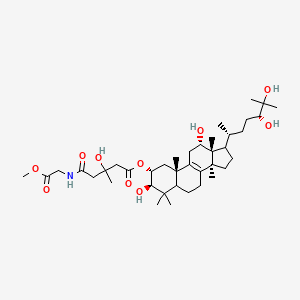


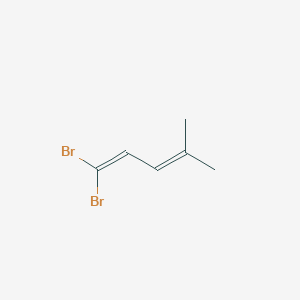
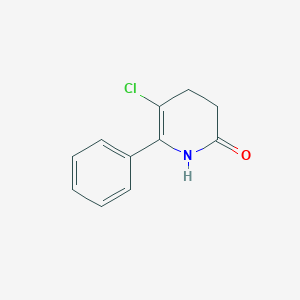
![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)
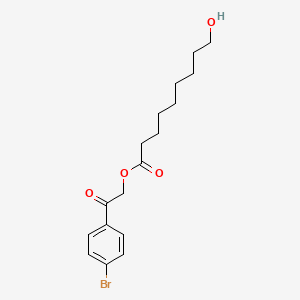
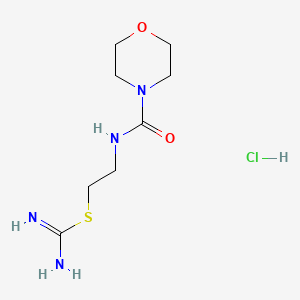
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)

